molecular formula C17H22FN3O5S2 B2371872 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034379-84-3

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No. B2371872
CAS RN: 2034379-84-3
M. Wt: 431.5
InChI Key: BFOYBOWHHOMIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H22FN3O5S2 and its molecular weight is 431.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Coordination

The compound has been explored in the realm of chemical synthesis, particularly in the formation and rearrangement of certain sulfonamido-benzene compounds. For instance, it has been involved in the synthesis of compounds like L1 and L2 through the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene. These compounds were further used to study their interaction with nickel centers and were characterized using various spectroscopic methods and X-ray diffraction studies (Bermejo et al., 2000).

Novel Anticancer Agent Synthesis

Additionally, this compound has been referenced in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as potential anticancer agents. The synthesized compounds demonstrated promising anticancer potential, indicating the compound's role in the development of new therapeutic agents (Rehman et al., 2018).

Pharmacokinetics of Novel ALK Inhibitors

The compound has also been mentioned in the context of investigating the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors. It was part of a study examining the impact of hydrolysis-mediated clearance on these inhibitors, which are considered potential treatments for cancer. The study involved analyzing the systemic clearance of compounds cleared via hydrolytic pathways (Teffera et al., 2013).

Synthesis of Bioactive Molecules

Furthermore, the compound has been included in studies focused on synthesizing bioactive molecules, such as fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole. These molecules were synthesized for biological and pharmacological screening, showcasing the compound's utility in developing new medicinal agents (Patel et al., 2009).

properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S2/c1-3-26-16-5-4-14(12-15(16)18)28(24,25)21-9-6-13(7-10-21)27(22,23)17-19-8-11-20(17)2/h4-5,8,11-13H,3,6-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOYBOWHHOMIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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